2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is a heterocyclic organic compound with a furanone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-butanediol with an oxidizing agent to form the furanone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furanone ring into other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst and specific temperature settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3-methyl-
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diethyl-
- 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dipropyl-
Uniqueness
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position of the furanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- (CAS Number: 32780-06-6) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₆H₁₀O₂
- Molecular Weight: 114.1424 g/mol
- IUPAC Name: (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
- Physical State: Liquid
- Boiling Point: 110-115 °C at 0.3 hPa
- Density: 1.24 g/mL at 25 °C
1. Antimicrobial Properties
Research has indicated that 2(3H)-furanone derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
2. Antitumor Effects
The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly cervical cancer cells. The apoptosis rates were notably high, indicating a strong potential for further development as an anticancer agent.
3. Chiral Synthesis
As a chiral synthon, dihydro-5-(hydroxymethyl)-2(3H)-furanone is utilized in the synthesis of various natural and unnatural products, including mevinic acids which are known for their LDL cholesterol-lowering effects. This highlights its significance in pharmaceutical chemistry.
Case Studies
Study Title | Objective | Findings |
---|---|---|
Antimicrobial Activity of Furanone Derivatives | To evaluate the antimicrobial efficacy against bacterial strains | Significant inhibition observed against both Gram-positive and Gram-negative bacteria |
Induction of Apoptosis in Cervical Cancer Cells | To assess the anticancer potential of furanone compounds | High apoptosis rates (up to 69.75%) in treated cells |
Synthesis of Chiral Compounds | To explore the utility of furanone as a chiral synthon | Effective in synthesizing mevinic acids with cholesterol-lowering properties |
Research Findings
- Inhibition of Bacterial Growth : A study demonstrated that derivatives of furanones could reduce bacterial growth by up to 80% in controlled environments.
- Apoptosis Mechanism : Research indicated that the compound activates caspase pathways leading to programmed cell death in cancer cells.
- Synthesis Applications : The compound serves as a precursor for synthesizing complex organic molecules used in drug development.
Properties
CAS No. |
140136-47-6 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(4-8)10-6(7)9/h5,8H,3-4H2,1-2H3 |
InChI Key |
GOEPRFZWZPCJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.